molecular formula C7H6N2O2 B13214647 7-Methoxyfuro[2,3-d]pyridazine CAS No. 14757-88-1

7-Methoxyfuro[2,3-d]pyridazine

Cat. No.: B13214647
CAS No.: 14757-88-1
M. Wt: 150.13 g/mol
InChI Key: BTOARORKRABTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyfuro[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyfuro[2,3-d]pyridazine typically involves cyclization reactions. One common method is the [3 + n] cycloaddition reaction, where a three-atom component system reacts with a multiple bond dipolarophile to form the heterocyclic ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyfuro[2,3-d]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

7-Methoxyfuro[2,3-d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyfuro[2,3-d]pyridazine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is crucial for platelet aggregation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these groups with the pyridazine ring provides a versatile scaffold for designing new compounds with desired properties .

Properties

CAS No.

14757-88-1

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

7-methoxyfuro[2,3-d]pyridazine

InChI

InChI=1S/C7H6N2O2/c1-10-7-6-5(2-3-11-6)4-8-9-7/h2-4H,1H3

InChI Key

BTOARORKRABTOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=N1)C=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.